Home > Products > Screening Compounds P133057 > Mal-PEG2-VCP-Eribulin
Mal-PEG2-VCP-Eribulin -

Mal-PEG2-VCP-Eribulin

Catalog Number: EVT-3122441
CAS Number:
Molecular Formula: C70H99N7O21
Molecular Weight: 1374.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-PEG2-VCP-Eribulin is a synthetic compound that combines several components to enhance therapeutic efficacy, particularly in cancer treatment. This compound integrates a malemide group, polyethylene glycol (PEG) linkers, and Eribulin, a potent microtubule inhibitor used in chemotherapy.

Source

The synthesis of Mal-PEG2-VCP-Eribulin is typically conducted in research laboratories focusing on drug development and conjugation techniques. The individual components—malemide, polyethylene glycol, and Eribulin—are commercially available from various chemical suppliers.

Classification

Mal-PEG2-VCP-Eribulin can be classified as a chemotherapeutic agent due to its active component, Eribulin. It falls under the category of drug conjugates, where the drug is linked to a carrier (in this case, PEG) to improve solubility, stability, and targeted delivery.

Synthesis Analysis

Methods

The synthesis of Mal-PEG2-VCP-Eribulin involves several key steps:

  1. Preparation of PEG Linker: The polyethylene glycol linker is synthesized or procured in a suitable molecular weight that facilitates drug solubility and distribution.
  2. Conjugation with Malemide: The malemide group is attached to one end of the PEG linker through a nucleophilic substitution reaction. This step is crucial for enabling the subsequent coupling with Eribulin.
  3. Attachment of Eribulin: The final step involves the conjugation of Eribulin to the malemide-activated PEG. This reaction typically occurs under mild conditions to preserve the integrity of the drug.

Technical Details

The reactions are usually performed in solvent systems that promote solubility and reactivity, such as dimethyl sulfoxide or phosphate-buffered saline. Reaction conditions such as temperature, pH, and time are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Mal-PEG2-VCP-Eribulin features:

  • A malemide moiety, which serves as a reactive site for conjugation.
  • A polyethylene glycol backbone, which enhances solubility and biocompatibility.
  • An Eribulin molecule, which is characterized by its unique structure that inhibits microtubule dynamics.

Data

Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing Mal-PEG2-VCP-Eribulin include:

  1. Nucleophilic Substitution: The malemide reacts with nucleophiles present on the PEG or Eribulin.
  2. Esterification: If any carboxylic acid groups are present on the PEG or Eribulin, esterification reactions may occur.

Technical Details

These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure successful conjugation and determine purity levels.

Mechanism of Action

Process

Mal-PEG2-VCP-Eribulin operates through:

  1. Targeted Delivery: The polyethylene glycol component enhances solubility and circulation time in the bloodstream.
  2. Microtubule Inhibition: Once delivered into cancer cells, Eribulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data

Studies have shown that drug conjugates like Mal-PEG2-VCP-Eribulin can exhibit improved therapeutic indices compared to free drugs due to their ability to preferentially accumulate in tumor tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced solubility in aqueous solutions due to the polyethylene glycol component.
  • Stability: Generally stable under physiological conditions but may require protection from light and extreme temperatures during storage.

Chemical Properties

  • Reactivity: The malemide group remains reactive towards nucleophiles, allowing for further modifications if necessary.
  • pH Sensitivity: The stability of Mal-PEG2-VCP-Eribulin can be influenced by pH levels; thus, formulations may need buffering agents.
Applications

Scientific Uses

Mal-PEG2-VCP-Eribulin has potential applications in:

  1. Cancer Therapy: As a targeted chemotherapeutic agent for various cancers including breast cancer.
  2. Drug Development Research: Used in studies focused on improving drug delivery systems and therapeutic efficacy.
  3. Bioconjugation Studies: Serves as a model compound for exploring new conjugation techniques in medicinal chemistry.
Synthesis and Bioconjugation Strategies

Linker Design and Functionalization

Structural Optimization of Mal-PEG2-VCP Linker for ADC Compatibility

The Mal-PEG₂-VCP linker represents a sophisticated cleavable architecture engineered for antibody-drug conjugate (ADC) applications. Its design integrates four critical domains: (1) A maleimide (Mal) group for cysteine-selective antibody attachment; (2) A polyethylene glycol (PEG₂) spacer enhancing hydrophilicity and reducing aggregation; (3) A protease-cleavable Val-Cit-Pro (VCP) tripeptide sequence; and (4) A para-aminobenzyloxycarbonyl (PABC) self-immolative spacer connecting to eribulin mesylate [1] [7]. This multi-component system addresses key ADC challenges:

  • Protease Sensitivity: The Val-Cit dipeptide is selectively cleaved by cathepsin B in lysosomes, ensuring precise intracellular payload release. The proline residue enhances conformational flexibility, accelerating enzymatic processing [1] [4].
  • Hydrophilicity Optimization: The PEG₂ spacer significantly improves water solubility (logP = -2.1), counteracting eribulin's hydrophobicity and minimizing ADC aggregation. This maintains pharmacokinetic stability and reduces hepatic clearance [2] [7].
  • Bystander Effect Enablement: Cleavage releases native eribulin (not amino acid-adducted derivatives), allowing diffusion to adjacent tumor cells – crucial for heterogeneous antigen expression tumors [1] [6].

Structural refinements documented in patent literature include:

  • Replacement of phenylalanine in Val-Cit-Phe sequences with proline to reduce steric hindrance
  • PEG spacer length optimization to balance solubility and DAR (drug-to-antibody ratio) efficiency
  • Stereochemical tuning of citrulline residues to resist plasma peptidases [1] [6]

Table 1: Structural Components and Optimization Rationale of Mal-PEG₂-VCP Linker

ComponentChemical StructureOptimization TargetImpact on ADC Performance
MaleimideC₄H₂O₂ (cyclic diimide)Ring hydrolysis stabilityPlasma half-life extension
PEG₂ Spacer(CH₂CH₂O)₂Hydrophilicity enhancementReduced aggregation (<5%)
Val-Cit-ProC₁₁H₂₀N₄O₄Cathepsin B cleavage efficiency>90% payload release in lysosomes
PABC-EribulinC₃₉H₅₉NO₁₁ (eribulin core)Self-immolation kineticsSub-second release post-cleavage

Site-Specific Conjugation Techniques for Eribulin Payload Integration

Controlled bioconjugation of Mal-PEG₂-VCP-eribulin leverages both stochastic and engineered antibody approaches:

  • Interchain Cysteine Conjugation: Traditional methods utilize partial reduction of IgG1 hinge disulfides (4 pairs per antibody), generating 8 conjugation sites. Controlled reduction (TCEP at 2.5 mM, 37°C) yields predominantly DAR 4 conjugates when reacted with Mal-PEG₂-VCP-eribulin (2:1 linker:antibody ratio). This preserves antigen binding affinity (IC₅₀ within 15% of naked antibody) while ensuring homogeneous distribution [3] [6].

  • Engineered Cysteine Technology: Site-specific conjugation incorporates unpaired cysteines at antibody heavy chain positions 239 (HC-A114C mutation). This enables precise DAR 2 conjugates with Mal-PEG₂-VCP-eribulin, eliminating heterogeneity. The mutation site lies in the Fc region, distal to antigen-binding domains, ensuring full binding capacity retention [5] [6].

  • Enzymatic Conjugation: Microbial transglutaminase (MTGase) creates specific conjugation sites by catalyzing amide bond formation between glutamine residues (Q295) and amino-functionalized linkers. Though not directly used for Mal-PEG₂-VCP-eribulin in current literature, the linker’s amine-reactive NHS esters could adapt to this approach for DAR 2 homogeneity [7].

Critical conjugation parameters include:

  • pH Control: Reactions at pH 6.5-7.0 minimize maleimide hydrolysis while preventing antibody denaturation
  • Solvent System: 10% ethanol/aqueous buffer maintains linker solubility without precipitation
  • Stoichiometry Optimization: 5:1 molar excess of linker ensures >95% conjugation efficiency [2] [6]

Table 2: Impact of Conjugation Methodology on ADC Characteristics

Conjugation MethodDAR ProfileHomogeneityAntigen Binding RetentionClinical Stage
Interchain CysteineDAR 3.8-4.2Moderate85-92%Phase II (solid tumors)
Engineered Cysteine (HC-A114C)DAR 2.0High>98%Preclinical
Enzymatic (MTGase)DAR 2.0High>95%Not reported

Role of Maleimide Chemistry in Antibody-Linker Covalent Bonding

Maleimide-thiol chemistry enables the critical bond formation between the Mal-PEG₂-VCP-eribulin linker and antibody carrier. The reaction proceeds via Michael addition, where cysteine thiolate anions (deprotonated at pH 6.5-7.0) attack maleimide's electron-deficient alkene, forming stable thioether bonds (C-S linkage) [3] [7]. Key advantages driving its adoption include:

  • Kinetic Selectivity: Maleimides react 1,000× faster with thiols (k₂ ≈ 10³ M⁻¹s⁻¹) than amines, enabling cysteine-specific conjugation in under 2 hours at 25°C [7].
  • Stability Profile: The thioether bond resists hydrolysis at physiological pH (half-life >7 days), maintaining ADC integrity during systemic circulation.

Recent innovations address historical limitations:

  • Succinimide Ring Hydrolysis: Post-conjugation, maleimide succinimide rings can undergo slow hydrolysis (t₁/₂ ≈ 48h) to more stable maleamic acid derivatives. This prevents retro-Michael reactions and eliminates payload transfer to serum albumin. The Mal-PEG₂-VCP design incorporates methyl substituents adjacent to maleimide to accelerate this hydrolysis [7].
  • Bis-Sulfone Alternatives: Though not used in current Mal-PEG₂-VCP-eribulin, next-generation linkers explore trisubstituted bis-sulfone maleimides forming dual carbon-sulfur bonds, enhancing stability without compromising conjugation kinetics [3] [9].

Table 3: Advancements in Maleimide-Based Bioconjugation Chemistry

Maleimide TypeConjugation StabilitySerum Half-lifeRetro-Michael RiskClinical Validation
Standard MaleimideModerate5-7 daysModerate8 approved ADCs
Hydrolyzed Maleamic AcidHigh>14 daysLowPhase III trials
Methyl-Substituted MaleimideEnhanced>10 daysReducedMal-PEG₂-VCP-eribulin
Bis-Sulfone MaleimideVery high>21 daysNegligiblePreclinical

Properties

Product Name

Mal-PEG2-VCP-Eribulin

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate

Molecular Formula

C70H99N7O21

Molecular Weight

1374.6 g/mol

InChI

InChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1

InChI Key

ODAGJGZILCZEBN-LHGNNKGASA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O

Solubility

not available

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.